molecular formula C6H8N2O2S B3239791 Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate CAS No. 1421637-14-0

Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

Cat. No.: B3239791
CAS No.: 1421637-14-0
M. Wt: 172.21 g/mol
InChI Key: LVSWPNVUWWOXPI-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Molecular Design

Heterocyclic frameworks are fundamental building blocks in the design of biologically active molecules. rroij.comnih.gov It is estimated that over 85% of all biologically active chemical compounds, including a majority of pharmaceuticals, contain at least one heterocyclic ring. nih.gov Their prevalence stems from the structural diversity and tunable electronic properties imparted by the heteroatoms.

The incorporation of heteroatoms like nitrogen, sulfur, and oxygen into a cyclic structure allows for precise modifications of a molecule's properties, such as its solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These characteristics are critical for optimizing how a potential drug molecule is absorbed, distributed, metabolized, and excreted (ADME properties). Furthermore, heterocyclic rings can act as "privileged structures," scaffolds that are capable of binding to multiple biological targets with high affinity, making them invaluable in drug discovery. nih.govrsc.org Medicinal chemists leverage this versatility to design novel therapeutic agents with enhanced potency, selectivity, and improved safety profiles. rroij.com

The thiazole (B1198619) ring, a five-membered heterocycle containing one sulfur and one nitrogen atom, has been a subject of scientific inquiry for well over a century. nih.gov One of the earliest and most enduring methods for its construction is the Hantzsch thiazole synthesis, first reported in the late 19th century, which involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netwikipedia.orgeurekaselect.com

The significance of the thiazole moiety was cemented by its discovery in nature as a core component of thiamine (B1217682) (Vitamin B1), a vital nutrient for human health. wikipedia.org This discovery spurred further investigation into thiazole-containing compounds, revealing a wide spectrum of pharmacological activities. nih.gov Over the decades, thiazole derivatives have been developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents, among others. nih.govglobalresearchonline.netnih.gov This long history of research has established the thiazole ring as a key pharmacophore in medicinal chemistry. globalresearchonline.net

The family of sulfur-nitrogen (S-N) heterocycles is broad, encompassing a variety of ring systems with different arrangements and numbers of sulfur and nitrogen atoms. openmedicinalchemistryjournal.comstrategian.comnih.gov Besides the 1,3-thiazole ring, this class includes isomers like the 1,2-thiazole (isothiazole) core found in the title compound, as well as thiadiazoles (containing two nitrogen atoms and one sulfur atom), thiazines (six-membered rings), and their fused derivatives like benzothiazoles. openmedicinalchemistryjournal.comresearchgate.netrsc.org

Each of these scaffolds possesses distinct electronic distributions and geometries, leading to a unique profile of reactivity and biological function. openmedicinalchemistryjournal.com For instance, the 1,2-thiazole (isothiazole) ring was first synthesized in 1956 and has since been identified in compounds with a range of biological activities, including antifungal and antipsychotic properties. rsc.orgnih.gov The study of these related S-N heterocycles provides a comparative framework for understanding structure-activity relationships and offers a wider palette of scaffolds for designing molecules with specific therapeutic or material science applications. openmedicinalchemistryjournal.comresearchgate.net

Rationale for Investigating Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

The specific compound, this compound, serves as a compelling subject for chemical investigation due to its highly functionalized structure. While extensive literature on this exact molecule is not widespread, its constituent parts—the isothiazole (B42339) core, the ortho-amino ester arrangement, and the methyl substituent—suggest significant potential in synthetic and medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Structures (Note: Data for the title compound is inferred from structurally similar compounds, as specific experimental data is not widely published.)

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compoundNot availableC6H8N2O2S188.21
5-Amino-3-methyl-1,2-thiazole-4-carboxylic acid22131-51-7C5H6N2O2S174.18
Methyl 2-amino-1,3-thiazole-4-carboxylate118452-04-3C5H6N2O2S158.18
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate7210-76-6C7H10N2O2S186.23

The molecular architecture of this compound is noteworthy. It is built upon the 1,2-thiazole (isothiazole) ring, a less common isomer compared to the 1,3-thiazole system. The key feature is the vicinal (adjacent) arrangement of a primary amino group at the C5 position and a methyl carboxylate (ester) group at the C4 position. This "ortho-amino ester" configuration on a heterocyclic ring is a valuable synthetic motif. chim.it The electron-donating amino group and the electron-withdrawing ester group create a unique electronic environment that influences the reactivity of the heterocyclic core and the functional groups themselves. The methyl group at the C3 position provides a steric and electronic perturbation that can be used to fine-tune molecular interactions.

The array of functional groups on the molecule makes it a versatile platform for the synthesis of more complex structures. The reactivity of each site allows for a multitude of derivatization strategies, enabling the creation of a library of related compounds for further study.

Amino Group (C5): The primary amine is a potent nucleophile and can undergo a wide range of reactions. These include acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, N-alkylation, and condensation with aldehydes or ketones to form Schiff bases. google.comresearchgate.net

Ester Group (C4): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides. nih.gov Alternatively, the ester can be reduced to a primary alcohol, providing another point for chemical modification.

Combined Reactivity: The adjacent amino and ester groups are perfectly positioned to participate in cyclization reactions. This allows for the construction of fused-ring systems, such as isothiazolopyrimidines, which are of significant interest in medicinal chemistry. The condensation of ortho-amino esters with reagents like ureas, isocyanates, or amidines is a common strategy for building such bicyclic heterocycles. ysu.am

Table 2: Potential Chemical Transformations

Functional GroupReaction TypePotential Product
Amino (at C5)Acylation (e.g., with an acyl chloride)N-Acyl derivative (Amide)
Amino (at C5)Sulfonylation (e.g., with a sulfonyl chloride)N-Sulfonyl derivative (Sulfonamide)
Ester (at C4)Hydrolysis (Saponification)Carboxylic Acid
Ester (at C4)Amidation (e.g., with an amine)Carboxamide
Amino & EsterCyclocondensation (e.g., with urea)Fused Pyrimidine Ring System

The isothiazole ring and its derivatives are recognized as biologically active scaffolds. rsc.orgnih.govthieme-connect.com The rationale for exploring the biological potential of this compound is rooted in several key theoretical principles of molecular design.

Firstly, the isothiazole ring acts as a bioisostere for other aromatic and heterocyclic rings, such as phenyl, pyridine (B92270), or even its 1,3-thiazole isomer. rsc.org Bioisosteric replacement is a powerful strategy in drug design to modify a molecule's potency, selectivity, or pharmacokinetic profile while maintaining its ability to interact with the primary biological target. rroij.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(6(9)10-2)5(7)11-8-3/h7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSWPNVUWWOXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Amino 3 Methyl 1,2 Thiazole 4 Carboxylate and Its Core Scaffold

Classical and Contemporary Approaches to 1,2-Thiazole Ring Construction

The formation of the isothiazole (B42339) ring is the critical step in synthesizing the target scaffold. Chemists have employed several core strategies to achieve this, each with distinct advantages regarding precursor availability and reaction efficiency.

Cyclization reactions represent the most fundamental approach to heterocycle synthesis. For isothiazoles, this typically involves the formation of the N-S bond as the final ring-closing step.

A historically significant and direct method for the synthesis of 5-aminoisothiazoles involves the oxidative cyclization of β-iminothioamides. This approach constructs the N-S bond through the removal of two hydrogen atoms, forming the stable aromatic isothiazole ring. A key example of this strategy is the synthesis of the 5-amino-3-methylisothiazole core. google.com

The reaction is typically carried out by treating the β-iminothioamide precursor with a suitable oxidizing agent. Common oxidants for this transformation include hydrogen peroxide, chloramine, or persulfate salts. google.com The process is believed to proceed via the formation of a sulfenyl intermediate which then undergoes intramolecular nucleophilic attack by the imine nitrogen, followed by elimination to yield the aromatic ring.

Table 1: Oxidizing Agents for Cyclization of β-Iminothiobutanamide

Oxidizing Agent Typical Conditions Reference
Hydrogen Peroxide Aqueous or alcoholic solution google.com
Chloramine Aqueous solution google.com
Potassium Persulfate Aqueous solution google.com

The success of the oxidative cyclization strategy is contingent upon the availability of the requisite β-iminothioamide precursor. For the synthesis of the 3-methyl substituted core, the required precursor is β-iminothiobutanamide. This molecule contains the complete C-C-C-N skeleton of the final product, with a thioamide group providing the sulfur atom.

The synthesis of β-iminothiobutanamide can be envisioned starting from readily available precursors such as acetoacetonitrile. The general synthesis of thioamides can be achieved by the addition of a sulfurizing agent, like hydrogen sulfide, to a nitrile group. The imine functionality can be derived from the corresponding ketone.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. While the Gewald reaction is a well-known MCR for the synthesis of 2-aminothiophenes, analogous strategies have been developed for isothiazoles. wikipedia.orgorganic-chemistry.orgresearchgate.net

One such strategy involves a three-component reaction of enaminoesters, elemental sulfur, and a bromodifluoroacetamide or ester. This method allows for the construction of the isothiazole ring with high selectivity through the formation of new C-S, C-N, and N-S bonds in a single pot. rsc.orgnih.gov These reactions showcase the power of MCRs to rapidly assemble the isothiazole scaffold from simple, acyclic precursors, offering significant advantages in terms of atom economy and operational simplicity.

Modern synthetic chemistry has increasingly utilized transition-metal catalysis to facilitate the formation of challenging chemical bonds. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of heterocyclic compounds. These strategies often involve the intramolecular cyclization of a suitably functionalized precursor via C-H activation or cross-coupling reactions to form a key C-S or C-N bond.

While direct palladium-catalyzed synthesis of simple isothiazoles is less common, the principles are well-established in the synthesis of related benzothiazole (B30560) systems. For instance, the intramolecular cyclization of N-arylthioureas can be achieved using a palladium catalyst to functionalize an ortho-aryl C-H bond and form the C-S bond necessary for ring closure. wikipedia.org Such methods eliminate the need for pre-functionalized starting materials (e.g., ortho-halo substrates), representing a more atom-economical approach. The catalytic cycle typically involves oxidative addition of the catalyst, C-H activation/metalation, and reductive elimination to furnish the heterocyclic product and regenerate the active catalyst.

Table 2: Examples of Palladium-Catalyzed Heterocycle Formation

Reaction Type Catalyst System Precursor Type Resulting Heterocycle Reference
Intramolecular C-H Functionalization Pd(PPh₃)₄ / MnO₂ N-Arylthiourea 2-Aminobenzothiazole wikipedia.org

Cyclization Reactions for Isothiazole Formation

Targeted Synthesis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

While general methods for the isothiazole scaffold are established, specific literature detailing the direct synthesis of this compound is limited. However, plausible synthetic routes can be constructed based on the synthesis of closely related analogs, such as the corresponding isoxazole (B147169) or a 5-cyanoisothiazole precursor.

One highly viable route is based on the reported synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate. This synthesis involves the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride, which yields the 5-cyano isothiazole derivative in high yield. rsc.org The target 5-amino compound could then be obtained through a standard chemical transformation involving the reduction of the cyano group (e.g., using catalytic hydrogenation or a chemical reducing agent).

An alternative approach can be inferred from the synthesis of the analogous ethyl 5-amino-3-methyl-isoxazole-4-carboxylate. mdpi.com This synthesis begins with the reaction of ethyl cyanoacetate (B8463686) and triethyl orthoacetate to form an enol ether intermediate. Subsequent cyclization with hydroxylamine (B1172632) hydrochloride yields the 5-aminoisoxazole ring. mdpi.com A parallel strategy for the isothiazole target would involve a similar intermediate, likely derived from methyl acetoacetate (B1235776) or methyl 2-cyano-3-oxobutanoate, followed by cyclization using a reagent capable of delivering the "S-N" fragment, potentially a combination of a sulfur source (like NaSH) and an aminating agent (like chloramine).

Table 3: Proposed Synthetic Precursors for the Target Compound

Synthetic Route Key Precursor(s) Key Transformation Analogous Reaction Reference
Via 5-Cyano Intermediate Methyl 3-aminocrotonate Cyclization followed by nitrile reduction rsc.org

Reaction Conditions and Reagent Optimization

The efficiency and yield of isothiazole synthesis are highly dependent on the optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, catalyst, and the nature of the reagents.

For related thiazole (B1198619) syntheses, which can provide insights into isothiazole formation, extensive optimization has been documented. For instance, in the synthesis of 2-aminothiazoles, various solvents such as ethanol (B145695), water, toluene, and dioxane have been tested, with tetrahydrofuran (B95107) (THF) sometimes providing superior yields. nih.gov Temperature is another critical factor; reactions are often heated to reflux to ensure completion, though milder conditions are sought in modern methods. nih.govrsc.org

Catalyst selection is paramount for optimizing these reactions. In a multi-component synthesis of 2-aminothiazoles, the catalyst loading was systematically varied, with 10% wt/wt of a heterogeneous nanocatalyst found to be optimal at 80°C in ethanol. rsc.org The choice of base or acid can also dramatically influence the reaction pathway and yield. For example, in the acylation of aminothiazoles, bases like potassium carbonate in dioxane have proven effective where others failed. rsc.org

The table below summarizes typical parameters that require optimization for the synthesis of thiazole and isothiazole scaffolds.

ParameterVariableTypical Conditions/ObservationsReference
Solvent Ethanol, THF, Dioxane, Water, TolueneChoice impacts yield and reaction time; ethanol and THF often effective. nih.gov
Temperature Room Temp. to Reflux (e.g., 80°C)Higher temperatures often increase reaction rate but can lead to side products. rsc.org
Catalyst None, Acid, Base, NanoparticlesHeterogeneous catalysts like NiFe₂O₄ or functionalized Fe₃O₄ offer reusability. rsc.orgacs.org
Base/Acid K₂CO₃, Et₃N, HClCan influence regioselectivity and reaction efficiency. rsc.orgrsc.org
Reagents Substituted thioamides, α-halo ketonesStructure of starting materials dictates the final product structure. rsc.org

Stereochemical Considerations in Synthesis

The target compound, this compound, is an achiral molecule as it lacks any stereocenters. Therefore, stereochemical considerations are not relevant to its direct synthesis.

However, if chiral substituents were to be introduced at the 3-methyl, 5-amino, or 4-carboxylate positions, the stereochemical outcome of the synthesis would become critical. In the synthesis of related chiral thiazole-containing natural products, the stereochemistry of the final molecule is often dictated by the chirality of the starting materials. For instance, the synthesis of chiral thiazole fragments can be achieved through condensation reactions starting from enantiomerically pure precursors like (S)-ethyl cysteine hydrochloride, with the original stereocenter being retained in the final product. mdpi.com

It is also important to note that certain reaction conditions can lead to racemization. During the synthesis of some thiazole derivatives, it was observed that using calcium carbonate to neutralize acid generated in situ led to partial racemization at an existing chiral center, potentially through acid-catalyzed imine-enamine tautomerization during the final aromatization step. nih.gov Therefore, careful selection of reagents and reaction conditions is necessary to control stereochemistry when synthesizing chiral derivatives of the 1,2-thiazole scaffold.

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry approaches have been successfully applied to the synthesis of thiazoles and related heterocycles, which are applicable to the 1,2-thiazole scaffold.

Key green strategies include:

Use of Green Solvents: Water and ethanol are preferred solvents due to their low toxicity and environmental impact. A one-pot, three-component synthesis of thiazole scaffolds has been effectively carried out in an ethanol:water (1:1) solvent system. acs.org

Reusable Catalysts: The use of heterogeneous, magnetically separable nanocatalysts, such as NiFe₂O₄ or KF/Clinoptilolite, allows for easy recovery and reuse of the catalyst, minimizing waste. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine several starting materials in a single step, reducing the number of synthetic operations, solvent usage, and waste generation. acs.orgnih.gov

Solvent-Free and Metal-Free Conditions: Some syntheses can be performed under neat (solvent-free) conditions, for example by grinding reagents together, which dramatically reduces solvent waste. mdpi.com Electrochemical methods offer a way to drive reactions without the need for chemical oxidants, representing a clean and sustainable approach. organic-chemistry.org

The table below highlights various green synthetic methods applied to thiazole synthesis.

Green ApproachDescriptionExampleReference
Water as Solvent Utilizing water as a reaction medium at elevated temperatures.Multicomponent reaction of aldehydes, isothiocyanate, and alkyl bromides. nih.gov
Reusable Catalyst Employing NiFe₂O₄ nanoparticles for a one-pot synthesis.Synthesis of thiazole scaffolds incorporating phthalazine (B143731) and pyridazine. acs.org
Electrochemical Synthesis Oxidative cyclization of enaminones with thioamides without metals or oxidants.Formation of thiazoles under mild, sustainable conditions. organic-chemistry.org
Grinding (Mechanochemistry) Solvent-free reaction conditions achieved by grinding reagents together.Synthesis of substituted diaryl-1,2,4-thiadiazoles. mdpi.com

Alternative Synthetic Pathways for Related 1,2-Thiazole Derivatives

Beyond multi-component reactions, several classical and modern methods exist for synthesizing the core thiazole ring, which can be adapted or serve as alternatives for producing 1,2-thiazole derivatives.

The Hantzsch thiazole synthesis is a cornerstone method, typically involving the condensation of an α-haloketone with a thioamide. youtube.com This reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring. While this method classically yields 2,4-substituted thiazoles, variations in substrates can lead to other substitution patterns.

The Cook-Heilborn synthesis is particularly relevant as it produces 5-aminothiazoles. This pathway involves the reaction of an α-aminonitrile with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com

Strategies for Modifying the Amino and Ester Groups

Once the this compound scaffold is synthesized, the amino and ester functional groups provide valuable handles for further chemical modification and diversification.

The 5-amino group can readily undergo acylation reactions. For example, the amino group of a related thiazole carboxylate can be reacted with acid chlorides, such as 3,4,5-trimethoxybenzoyl chloride, to form the corresponding amide. nih.gov This amide bond formation is a robust and widely used transformation in medicinal chemistry. Similarly, peptide coupling reagents (e.g., HBTU, HOBt) can be used to couple carboxylic acids to the amino group, allowing for the elongation of peptide chains from this position. rsc.org

The methyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions using reagents like sodium hydroxide (B78521). rsc.org This resulting carboxylic acid is a versatile intermediate. It can be coupled with various amines using standard amide coupling reagents (such as HCTU, HOBt, and DIEA) to generate a library of amide derivatives. nih.gov This two-step hydrolysis and coupling sequence is a common strategy for exploring structure-activity relationships in drug discovery programs.

Regioselectivity Control in Substituted Thiazole Synthesis

Controlling the position of substituents on the heterocyclic ring is a significant challenge in synthesis. The formation of undesired regioisomers can complicate purification and lower the yield of the target compound.

In the Hantzsch synthesis, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea (B124793) typically yields a 2-(N-substituted amino)thiazole. However, the regioselectivity can be altered by changing the reaction conditions. It has been shown that performing the condensation under acidic conditions (e.g., 10M HCl-EtOH) can lead to the formation of a mixture of isomers, including the 3-substituted 2-imino-2,3-dihydrothiazole. rsc.org This highlights how pH can be a critical factor in directing the cyclization step.

In the synthesis of related 1,2-oxazoles, which serves as a good model for 1,2-thiazoles, regioselectivity is often controlled by the nature of the starting materials. The reaction of β-enamino ketoesters with hydroxylamine can potentially form two different regioisomers. The specific outcome is dictated by the electronic and steric properties of the substituents on the enamino ketoester precursor, which influences which carbonyl group is attacked during the cyclization step. beilstein-journals.org Unambiguous structural assignment using techniques like 2D NMR is crucial to confirm the identity of the desired regioisomer. beilstein-journals.org Furthermore, modern methods involving programmed C-H activation can allow for the sequential and regioselective functionalization of the thiazole ring at specific positions after the core has been constructed. rsc.org

Chemical Reactivity and Functional Group Transformations of Methyl 5 Amino 3 Methyl 1,2 Thiazole 4 Carboxylate

Reactivity of the 5-Amino Group

The 5-amino group in methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate is a key functional handle for derivatization. Its nucleophilicity allows it to participate in a variety of reactions, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Sulfonylation Reactions

The primary amino group of aminothiazole and aminoisothiazole derivatives readily undergoes acylation with acylating agents such as acid chlorides and anhydrides. This reactivity is anticipated for this compound, leading to the formation of the corresponding N-acylated products. For instance, reaction with acetic anhydride (B1165640) would yield the 5-acetamido derivative, while treatment with benzoyl chloride in the presence of a base like pyridine (B92270) would result in the 5-benzamido derivative. These reactions typically proceed under standard acylation conditions. semanticscholar.orgmdpi.comnih.gov

Similarly, sulfonylation of the 5-amino group can be achieved by reacting the parent compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This yields the corresponding sulfonamide derivatives. The general conditions for these transformations on analogous aminothiazoles involve reacting the amine with the sulfonyl chloride in a suitable solvent, often with a base to neutralize the HCl byproduct. excli.de

Table 1: Representative Acylation and Sulfonylation Reactions of Aminothiazole Analogs

Reagent Product Type Reference
Acetic Anhydride N-Acetylated Thiazole (B1198619) nih.gov
Benzoyl Chloride N-Benzoylated Thiazole nih.gov
p-Toluenesulfonyl Chloride N-Sulfonylated Thiazole excli.de

Alkylation and Arylation Reactions

The 5-amino group can also be a target for alkylation and arylation, though direct N-alkylation can sometimes be challenging and may lead to mixtures of mono- and di-alkylated products. Alkylation of related 5-aminotetrazoles with tertiary alcohols in acidic media has been shown to produce N-alkyl derivatives. pleiades.online A similar approach could potentially be applied to this compound.

More specifically, the arylation of 5-aminoisothiazoles has been demonstrated. While direct examples for the title compound are not prevalent, related studies show that 5-aminoisothiazoles can undergo arylation reactions, for instance, with quinones in the presence of a chiral phosphoric acid catalyst. This suggests that the 5-amino group of this compound could similarly serve as a nucleophile in arylation reactions to form N-aryl derivatives. thieme-connect.com

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt through diazotization. organic-chemistry.org This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. researchgate.net

One of the most common applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. wikipedia.orglscollege.ac.innih.gov This provides a pathway to introduce a range of substituents at the 5-position of the isothiazole (B42339) ring that are not easily accessible by other means. For example, treatment of the diazonium salt with cuprous chloride would yield methyl 5-chloro-3-methyl-1,2-thiazole-4-carboxylate. Other transformations of the diazonium intermediate include its conversion to a hydroxyl group upon heating in water or its reduction to a hydrogen atom using hypophosphorous acid. youtube.com

Table 2: Potential Products from Diazotization and Subsequent Reactions

Reagent(s) Transformation Product Functional Group Reference
NaNO₂, HCl Diazotization Diazonium Salt organic-chemistry.org
CuCl Sandmeyer Reaction Chloro wikipedia.orglscollege.ac.in
CuBr Sandmeyer Reaction Bromo wikipedia.orglscollege.ac.in
CuCN Sandmeyer Reaction Cyano wikipedia.orglscollege.ac.in
H₂O, Heat Hydrolysis Hydroxyl youtube.com

Condensation Reactions with Carbonyl Compounds

The 5-amino group of this compound is expected to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding Schiff bases (imines). youtube.com This reaction typically involves heating the aminothiazole with the carbonyl compound, often with acid catalysis to facilitate the dehydration step.

These condensation reactions are a valuable tool for extending the molecular framework and introducing new functionalities. For instance, condensation with a substituted benzaldehyde (B42025) would yield a product with a benzylideneamino group at the 5-position. The resulting imines can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to secondary amines. nih.gov

Transformations of the 4-Carboxylate Moiety

The methyl ester at the 4-position of the isothiazole ring is another site for chemical modification, primarily through reactions that target the ester functionality.

Ester Hydrolysis to Carboxylic Acids

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, and an excess of water is often used to drive the equilibrium towards the formation of the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. jk-sci.com This reaction yields the carboxylate salt, which can then be acidified in a separate step to produce the free carboxylic acid, 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid. google.comgoogle.com Mild hydrolysis conditions using lithium hydroxide have also been reported for related thiazole esters to avoid decomposition of the product. researchgate.net

Table 3: Conditions for Ester Hydrolysis

Condition Reagents Product Reference
Acidic Dilute HCl or H₂SO₄, Heat Carboxylic Acid libretexts.org
Basic (Saponification) NaOH or KOH, Heat, then Acid Workup Carboxylic Acid jk-sci.com
Mild Basic LiOH Carboxylic Acid researchgate.net

Amidation and Hydrazide Formation

The ester functionality of this compound is a key site for synthetic modifications, allowing for the formation of amides and hydrazides. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities.

The direct amidation of the methyl ester can be achieved by heating with a primary or secondary amine, often at elevated temperatures. However, this method can be low-yielding. A more common and efficient approach involves a two-step process: initial hydrolysis of the ester to the corresponding carboxylic acid (5-amino-3-methyl-1,2-thiazole-4-carboxylic acid) sigmaaldrich.com, followed by coupling with an amine using standard peptide coupling reagents. This method offers greater versatility and generally higher yields.

Alternatively, hydrazide formation is typically accomplished through the hydrazinolysis of the ester. This reaction involves treating the methyl ester with hydrazine (B178648) hydrate (B1144303), usually in an alcoholic solvent like ethanol (B145695), under reflux conditions. This straightforward conversion provides the corresponding 5-amino-3-methyl-1,2-thiazole-4-carbohydrazide, a valuable intermediate for the synthesis of various heterocyclic systems, such as pyrazoles or hydrazones, by condensation with diketones or aldehydes, respectively.

Table 1: Synthesis of Amide and Hydrazide Derivatives

Starting MaterialReagent(s)ProductReaction Type
This compound1. NaOH (aq), then H+ 2. R1R2NH, Coupling Agent (e.g., HBTU, HOBt)N-substituted-5-amino-3-methyl-1,2-thiazole-4-carboxamideAmidation (via carboxylic acid)
This compoundHydrazine hydrate (NH2NH2·H2O), Ethanol, Reflux5-amino-3-methyl-1,2-thiazole-4-carbohydrazideHydrazide Formation

Reduction to Alcohols and Subsequent Reactions

The ester group in this compound can be reduced to a primary alcohol, (5-amino-3-methyl-1,2-thiazol-4-yl)methanol. This transformation opens pathways to a variety of other functional groups.

Powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent (like THF or diethyl ether) are commonly employed for this type of ester reduction. Milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters but can be effective under specific conditions, for instance, in the presence of a Lewis acid or at higher temperatures in specific solvents organic-chemistry.org. Catalytic hydrogenation can also be employed, though it may require harsh conditions of high pressure and temperature and could potentially affect other functional groups in the molecule.

The resulting primary alcohol is a versatile intermediate. It can be oxidized under controlled conditions using reagents like manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) to yield the corresponding aldehyde, 5-amino-3-methyl-1,2-thiazole-4-carbaldehyde. More vigorous oxidation, for example with potassium permanganate (B83412) (KMnO4) or chromic acid, would lead to the formation of the carboxylic acid. Furthermore, the alcohol can undergo O-alkylation to form ethers or esterification with carboxylic acids or their derivatives to form new esters.

Decarboxylation Strategies

Decarboxylation, the removal of the carboxylate group, from the thiazole ring typically requires prior hydrolysis of the methyl ester to the free carboxylic acid. Thiazole-2-carboxylic acids are known to be readily decarboxylated upon heating ias.ac.inias.ac.in. While the target compound is a 4-carboxylate, the general principle of instability of thiazole carboxylic acids suggests that decarboxylation is a feasible transformation.

The process would involve the saponification of this compound using a base like sodium hydroxide, followed by acidification to yield 5-amino-3-methyl-1,2-thiazole-4-carboxylic acid. Subsequent heating of this carboxylic acid, potentially in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide) in a high-boiling solvent like quinoline, would facilitate the extrusion of carbon dioxide to yield 5-amino-3-methyl-1,2-thiazole. The ease of this reaction can be influenced by the stability of the carbanion intermediate formed upon CO2 loss, which is stabilized by the electron-withdrawing nature of the thiazole ring.

Modifications at the 3-Methyl Position

Side-Chain Functionalization Reactions

The methyl group at the C3 position of the thiazole ring, while generally less reactive than a methyl group at the C2 position, can still undergo functionalization. The C2-methyl group in thiazoles exhibits reactivity similar to a methyl ketone due to the electron-withdrawing nature of the adjacent nitrogen atom ias.ac.inias.ac.in. The reactivity of the C3-methyl group in the 1,2-thiazole (isothiazole) system is less pronounced but can be activated.

Functionalization can be achieved by deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles. For example, reaction with aldehydes or ketones would lead to the formation of secondary or tertiary alcohols, respectively, attached to the C3 position. This provides a route for chain extension and the introduction of new functional groups.

Oxidation and Halogenation of the Methyl Group

The 3-methyl group can be a target for oxidation and halogenation reactions, providing pathways to other important functional groups.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. This typically requires strong oxidizing agents and can be challenging to perform selectively without affecting the sensitive thiazole ring or the amino group. Reagents such as potassium permanganate (KMnO4) or selenium dioxide (SeO2) could potentially achieve this transformation, converting the methyl group into a carboxyl group (5-amino-4-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid) or an aldehyde, respectively.

Halogenation: Free-radical halogenation of the methyl group is a more common transformation. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light can introduce one or more halogen atoms onto the methyl side chain acs.org. This results in the formation of 3-(halomethyl), 3-(dihalomethyl), or 3-(trihalomethyl) derivatives. These halogenated intermediates are highly valuable for further synthetic manipulations, such as nucleophilic substitution reactions to introduce cyano, azido, or alkoxy groups, or for use in cross-coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring's aromaticity allows it to undergo substitution reactions, but its reactivity is heavily influenced by the heteroatoms and the existing substituents.

Electrophilic Aromatic Substitution: The thiazole ring itself is electron-deficient and generally resistant to electrophilic attack, similar to pyridine tsijournals.com. However, the presence of the 5-amino group, a powerful activating and ortho-, para-directing group, dramatically alters this reactivity. In 5-aminothiazoles, the amino group strongly activates the ring towards electrophiles. The directing effect of the amino group would target the C4 position. Since this position is already occupied by the carboxylate group, electrophilic substitution becomes challenging. If a reaction were to occur, it would likely require forcing conditions and may lead to a mixture of products or degradation. For 2-aminothiazoles, electrophilic substitution, such as bromination, readily occurs at the C5 position nih.gov. In the case of this compound, the key positions for substitution are already occupied or influenced by strong directing groups, making further electrophilic substitution on the ring synthetically difficult.

Nucleophilic Aromatic Substitution: Nucleophilic attack on the thiazole ring is generally favored at the C2 position ias.ac.in. However, nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring. The title compound lacks a suitable leaving group on the ring. The 5-amino group is an electron-donating group, which would further deactivate the ring towards nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on the thiazole ring of this compound is not a favorable reaction pathway.

Table 2: Summary of Aromatic Substitution Reactivity

Reaction TypeReactivity of the Thiazole RingInfluence of Substituents
Electrophilic Aromatic SubstitutionGenerally low due to electron-deficient nature.The 5-amino group is strongly activating, directing to the occupied C4 position. The 4-carboxylate is deactivating. Overall, substitution is unlikely.
Nucleophilic Aromatic SubstitutionGenerally low unless activated by strong electron-withdrawing groups and a good leaving group.The 5-amino group is deactivating for this reaction. The absence of a leaving group prevents SNAr from occurring.

Directed Functionalization Strategies

The functionalization of the 5-amino-3-methylisothiazole core is predominantly directed by the powerful activating effect of the C5-amino group. In electrophilic aromatic substitution reactions, this group directs incoming electrophiles to the adjacent and vacant C4 position. This regioselectivity is a cornerstone of synthetic strategies involving this heterocyclic system.

The amino group, through resonance, increases the electron density at the C4 position, making it highly susceptible to attack by electrophiles. This directing effect is significantly stronger than any influence exerted by the C3-methyl group. Consequently, reactions such as halogenation and nitration are expected to occur selectively at the C4 carbon, providing a reliable method for introducing new functional groups into the molecule. This targeted reactivity allows for the synthesis of a variety of 4-substituted derivatives, which can serve as intermediates for more complex molecules.

Halogenation and Nitration Studies

Research into the functionalization of the 5-amino-3-methylisothiazole scaffold has provided specific insights into its halogenation and nitration, primarily focusing on the introduction of substituents at the C4 position.

Halogenation:

The chlorination of the parent compound, 5-amino-3-methylisothiazole, has been successfully demonstrated, highlighting a viable pathway for halogenating the target methyl ester. In a documented process, 5-amino-3-methylisothiazole hydrochloride is treated with sulfuryl chloride (SO₂Cl₂) in a suitable solvent like dichloromethane. google.com This reaction leads to the regioselective introduction of a chlorine atom at the C4 position, yielding 5-amino-4-chloro-3-methylisothiazole. google.com

The reaction proceeds as an electrophilic substitution where the C4 position, activated by the C5-amino group, attacks the electrophilic chlorine species generated from sulfuryl chloride. This method provides a direct route to 4-halo-substituted derivatives, which are valuable precursors for further synthetic modifications.

ReactantReagentProductPosition of Halogenation
5-Amino-3-methylisothiazole HClSulfuryl Chloride (SO₂Cl₂)5-Amino-4-chloro-3-methylisothiazoleC4

Nitration:

While direct nitration studies on this compound are not extensively detailed in readily available literature, the existence and use of 5-amino-3-methyl-4-nitroisothiazole as a synthetic intermediate confirms that nitration at the C4 position is a known transformation for the parent amine. The synthesis of this 4-nitro derivative is a necessary precursor for subsequent reactions like vicarious nucleophilic substitution explored in other studies.

The nitration is achieved through standard electrophilic nitrating agents. The strong electron-donating effect of the C5-amino group activates the C4 position, making it the exclusive site of nitration. The resulting nitro group can then serve as a handle for a wide range of further chemical transformations.

ReactantExpected ReagentProductPosition of Nitration
5-Amino-3-methylisothiazoleNitrating Mixture (e.g., HNO₃/H₂SO₄)5-Amino-3-methyl-4-nitroisothiazoleC4

These studies underscore the predictable and directed nature of the reactivity of the 5-amino-3-methylisothiazole core, enabling the strategic functionalization of the C4 position for the development of new chemical entities.

Structure Activity Relationship Sar Studies and Exploration of Biological Interactions of 1,2 Thiazole Derivatives

Investigation of Molecular Targets and Pathways

Understanding the specific molecular targets and cellular pathways modulated by 1,2-thiazole derivatives is fundamental to elucidating their mechanism of action. Studies have focused on their interactions with enzymes, cellular receptors, and key signaling cascades.

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing inhibitors of β-ketoacyl-acyl carrier protein (ACP) synthases, which are crucial enzymes in bacterial fatty acid synthesis (FAS-II). plos.orgnih.gov This pathway is a key target for new antibacterial agents, particularly against pathogens like Mycobacterium tuberculosis.

Research has led to the identification of 2-aminothiazole-4-carboxylate derivatives with potent inhibitory activity against the β-ketoacyl-ACP synthase mtFabH. plos.orgnih.gov For instance, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with a half-maximal inhibitory concentration (IC50) of 0.95 µg/ml (2.43 µM). plos.orgnih.gov Molecular modeling studies suggest that the 2-aminothiazole-4-carboxylate core can establish key hydrogen bonding interactions with catalytic triad (B1167595) amino acid residues in the enzyme's active site. The binding pose of a closely related compound, methyl 2-amino-5-methylthiazole-4-carboxylate, shows its amino group in proximity to His244, indicating a potential mechanism for its inhibitory action. plos.org

Other studies have explored thiazole (B1198619) derivatives as inhibitors for different enzymes. A series of 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and found to inhibit monoacylglycerol lipase (B570770) (MAGL), a target in cancer therapy, with IC50 values as low as 0.037 µM. nih.gov Additionally, novel thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, with some compounds showing potent activity against both COX-1 and COX-2 isozymes. acs.org

Table 1: Enzyme Inhibition by Thiazole Derivatives
Compound DerivativeTarget EnzymeInhibitory Concentration (IC50)Source
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylateβ-Ketoacyl-ACP Synthase (mtFabH)0.95 µg/ml (2.43 µM) plos.orgnih.gov
2-amino-4-methylthiazole-5-carboxylate derivative (3g)Monoacylglycerol Lipase (MAGL)0.037 µM nih.gov
Thiazole carboxamide derivative (2b)Cyclooxygenase-1 (COX-1)0.239 µM acs.org
Thiazole carboxamide derivative (2b)Cyclooxygenase-2 (COX-2)0.191 µM acs.org

Thiazole and its derivatives have been evaluated for their ability to bind to various cellular receptors, demonstrating their potential as antagonists or modulators in different signaling systems.

One area of significant research is their interaction with adenosine (B11128) receptors. nih.govnih.gov SAR studies on thiazole and thiadiazole analogues identified them as a novel class of adenosine receptor antagonists. nih.gov Specifically, derivatives have been developed that show high affinity and selectivity for the human adenosine A3 receptor. nih.gov For example, N-[3-(4-methoxy-phenyl)- researchgate.netnih.govnih.govthiadiazol-5-yl]-acetamide, a related thiadiazole analogue, exhibited a high binding affinity with a Ki value of 0.79 nM at human adenosine A3 receptors. nih.gov Molecular modeling suggests that these compounds interact with unique residues in the receptor's binding pocket, such as Q167, which may explain their selectivity. nih.gov

More recently, thiazole-carboxamide derivatives have been investigated as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These compounds were shown to efficiently modulate receptor kinetics, particularly by enhancing deactivation rates, highlighting their potential as neuroprotective agents. mdpi.com

By interacting with enzymes and receptors, 1,2-thiazole derivatives can modulate critical cellular pathways. The antagonism of adenosine A3 receptors, for instance, can influence signal transduction pathways linked to Gi proteins, which results in the modulation of cyclic AMP (cAMP) production. nih.gov

Furthermore, certain thiazole derivatives have been shown to directly impact cell cycle progression. A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to induce cell cycle arrest at the G0/G1 interphase in a broad range of tumor cell lines. nih.gov This activity points to the ability of these compounds to interfere with the fundamental machinery of cell proliferation, a key target in cancer therapy.

Exploration of Broad-Spectrum Biological Activities

The diverse molecular interactions of 1,2-thiazole derivatives translate into a wide array of biological effects, including antimicrobial and antineoplastic activities.

The thiazole nucleus is a component of numerous antimicrobial agents, and novel derivatives are continuously being explored to combat pathogenic bacteria and fungi. researchgate.netnih.govjchemrev.com

In the context of antibacterial activity, 2-aminothiazole-4-carboxylate derivatives have shown remarkable potency against Mycobacterium tuberculosis. One of the most effective compounds identified, methyl 2-amino-5-benzylthiazole-4-carboxylate, demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml against the H37Rv strain. plos.orgnih.gov Other studies have synthesized novel thiazole derivatives that show activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

The antifungal potential of this class of compounds is also well-documented. nih.govresearchgate.netmdpi.com Thiazole derivatives have been developed that exhibit activity against various Candida species, which are common causes of fungal infections. nih.govmdpi.comnih.gov A study on 2-amino-4,5-diarylthiazole derivatives reported a compound (5a8) with an anti-Candida albicans activity (MIC80) of 9 µM, which is comparable to the established antifungal drug fluconazole. mdpi.com Copper complexes containing thiazole-based derivatives have also shown promising results against Candida glabrata, with MIC values in the range of 32–128 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound DerivativePathogenic StrainActivity MeasurementValueSource
Methyl 2-amino-5-benzylthiazole-4-carboxylateMycobacterium tuberculosis H37RvMIC0.06 µg/ml plos.orgnih.gov
2-amino-4,5-diarylthiazole derivative (5a8)Candida albicansMIC809 µM mdpi.com
Copper complexes of thiazole derivativesCandida glabrataMIC32–128 µg/mL nih.gov
Isothiazole-thiazole derivative (6u)Pseudoperonospora cubensisEC500.046 mg/L researchgate.net

The thiazole scaffold is present in several anticancer drugs, and ongoing research continues to identify new derivatives with potent antineoplastic properties. researchgate.netnih.govnih.gov These compounds have demonstrated cytotoxic and anti-proliferative effects across a variety of human cancer cell lines.

In one study, a series of thiazole-based heterocycles were synthesized and evaluated for their cytotoxic activities against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. nih.gov The results revealed that chlorine-containing derivatives were particularly potent, with IC50 values as low as 3 µg/mL against the MCF-7 cell line. nih.gov Another investigation into 2-amino-4-methylthiazole-5-carboxylate derivatives, which were also assessed as MAGL inhibitors, found that one compound displayed a GI50 (concentration for 50% growth inhibition) value of 0.34 µM against the HOP-92 non-small cell lung cancer cell line in the National Cancer Institute's screening. nih.gov Furthermore, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives showed potent and selective anti-proliferative activity against hematopoietic cancer cell lines, such as the human B-cell lymphoma line (BJAB). nih.gov

Table 3: Antineoplastic Activity of Thiazole Derivatives
Compound DerivativeCancer Cell LineActivity MeasurementValueSource
Chlorine-containing thiazole derivative (11c)MCF-7 (Breast Cancer)IC503 µg/mL nih.gov
Chlorine-containing thiazole derivative (11c)HepG-2 (Liver Cancer)IC50~4 µg/mL nih.gov
2-amino-4-methylthiazole-5-carboxylate derivative (4c)HOP-92 (Non-Small Cell Lung Cancer)GI500.34 µM nih.gov
2-amino-4-methylthiazole-5-carboxylate derivative (4c)EKVX (Non-Small Cell Lung Cancer)GI500.96 µM nih.gov
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14)BJAB (B-cell lymphoma)Selective Inhibition Observed nih.gov

Anti-inflammatory and Analgesic Research

Derivatives of the 1,2-thiazole scaffold have been investigated for their potential to modulate inflammatory pathways and provide analgesia. The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes such as cyclooxygenase (COX). For instance, the synthesis of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives has been reported to yield compounds with notable anti-inflammatory properties. bohrium.com

Research has shown that specific substitutions on the isothiazole (B42339) ring are critical for activity. For example, a series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives demonstrated high affinity and selectivity for CB2 receptors, which are implicated in modulating inflammation. mdpi.com One derivative, the 3-(trifluoromethyl)benzamide, showed significant protective effects in a mouse model of acute colitis, highlighting the therapeutic potential of these compounds in inflammatory conditions. mdpi.com

In the realm of pain management, various thiazole derivatives have been synthesized and evaluated for their analgesic effects. researchgate.net Studies involving thiazole-piperazine derivatives have indicated that these compounds can possess both centrally and peripherally mediated antinociceptive activities. researchgate.net Mechanistic studies suggest that the analgesic effects of some derivatives may involve the opioidergic system. researchgate.net The strategic combination of the thiazole nucleus with other heterocyclic systems, such as pyrazole, has also yielded compounds with mild to good analgesic and anti-inflammatory activities. researchgate.net

Table 1: Anti-inflammatory Activity of Selected 1,2-Thiazole Derivatives

Compound StructureTarget/AssayKey Findings
5-(4-chlorobenzoyl)amino-3-methyl-4- isothiazolecarboxylic acid derivativesGeneral Anti-inflammatoryExhibited good anti-inflammatory properties. bohrium.com
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamidesCB2 Receptor BindingHigh affinity and selectivity for CB2 receptors. mdpi.com
3-(Trifluoromethyl)benzamide derivativeDSS-Induced Acute Colitis in miceExhibited remarkable protection against colitis. mdpi.com

Other Investigated Biological Effects (e.g., Anthelmintic, Anticonvulsant)

Beyond inflammation and pain, the versatility of the 1,2-thiazole scaffold extends to other therapeutic areas, including the treatment of parasitic infections and neurological disorders.

Anthelmintic Activity Thiazole derivatives have been explored as potential anthelmintic agents to combat parasitic worm infections. nih.govijper.org In one study, a series of synthesized thiazole derivatives showed significant, dose-dependent anthelmintic activity against the earthworm Pheretima posthuma, which is anatomically and physiologically similar to intestinal roundworms. nih.gov Certain compounds demonstrated paralysis and death times comparable to the standard drug piperazine (B1678402) citrate. nih.gov The mechanism of action for some anthelmintic thiazoles is thought to involve inhibition of parasite-specific enzymes like β-tubulin. ijper.org

Anticonvulsant Activity The isothiazole nucleus is also a feature in compounds designed to treat epilepsy. bohrium.com Numerous thiazole derivatives have been synthesized and screened for their ability to protect against seizures in animal models. For example, certain thiazole-bearing 4-thiazolidinones have shown excellent anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure tests. researchgate.net Research on thiopyrano[2,3-d]thiazole derivatives also identified compounds with pronounced anticonvulsant effects, with some demonstrating efficacy comparable to the reference drug sodium valproate. nih.gov The structural features of these molecules, including specific substitutions on attached phenyl rings, are crucial for their anticonvulsant potency. thieme-connect.com

Table 2: Anticonvulsant Activity of Selected Thiazole Derivatives

Compound SeriesAnimal ModelKey Findings
Cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazolesPentylenetetrazole (PTZ) modelSeven compounds showed significant activity with ED50 ≤ 20 mg/kg. thieme-connect.com
Thiazole-bearing 4-thiazolidinonesPTZ and MES testsThree compounds showed excellent anticonvulsant activity in both models. researchgate.net
Thiopyrano[2,3-d]thiazolesSubcutaneous PTZ testThree compounds identified with pronounced anticonvulsant effects. nih.gov
Benzothiazole (B30560) derivatives with mercapto-triazole substituentsMES and scPTZ testsTwo compounds were identified as the most potent in the series. researchgate.net

Design Principles for Structure-Activity Relationship Elucidation

The exploration of 1,2-thiazole derivatives is guided by established principles of medicinal chemistry to understand how molecular structure dictates biological function. This involves a systematic approach to modifying the chemical scaffold and observing the resulting effects on activity.

Systematic Chemical Modification and Analog Synthesis

A cornerstone of SAR studies is the systematic synthesis of analogs where specific parts of the lead molecule are altered. For 1,2-thiazole derivatives, this often involves modifying substituents at various positions of the isothiazole ring or attached moieties. For instance, in the development of antimicrobial thiazoles, researchers have created series of compounds by introducing different substituents onto a core structure and evaluating the impact on antibacterial and antifungal efficacy. mdpi.com This approach allows for the identification of functional groups that enhance potency or selectivity. The synthesis of acyl and ureido derivatives of substituted amides of 3-methyl-5-aminoisothiazole-4-carboxylic acid is an example of such systematic modification to explore potential cardiovascular activity. nih.gov By creating a library of related compounds, researchers can map out the structural requirements for a desired biological effect.

Positional and Substituent Effects on Biological Outcomes

The position and nature of substituents on the 1,2-thiazole ring and its associated structures have a profound impact on biological activity. SAR studies have revealed that:

Electronic Effects : The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, affecting its ability to bind to a target. For example, in a series of antimicrobial thiazole derivatives, small halogen substituents like 4-fluoro induced excellent activity, while larger or different halogen substituents (e.g., 4-chloro, 4-bromo) significantly decreased it. mdpi.com

Steric Effects : The size and shape of a substituent can influence how well a molecule fits into a binding site. In some series, an unsubstituted phenyl ring attached to the thiazole core displayed significant activity, indicating that bulky groups might be detrimental. mdpi.com

Positional Isomerism : The location of a substituent is often critical. In developing anticonvulsants, the type of substituent in the para-position of a benzene (B151609) ring attached to the thiazole was found to be very important for activity. thieme-connect.com

These observations underscore the importance of precise structural modifications to optimize the interaction between the drug molecule and its biological target.

Pharmacophore Elucidation for 1,2-Thiazole Scaffolds

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For 1,2-thiazole derivatives, this involves identifying common structural features among active compounds.

A typical pharmacophore for a kinase inhibitor, for example, includes a heterocyclic core (like 1,2-thiazole), hydrogen bond acceptors and donors, and hydrophobic regions that interact with specific pockets in the enzyme's active site. nih.gov In the design of new anticancer agents, the thiazole ring has been used as a central aromatic linker between a recognition unit (e.g., an indolin-2-one moiety) and various hydrogen bond acceptor/donor groups. nih.gov Modeling studies for thiazole-based EGFR/HER2 inhibitors have highlighted the importance of the imidazo[2,1-b]thiazole (B1210989) moiety and a hydrazide side chain for anticancer activity. nih.gov By understanding these key features, medicinal chemists can design novel molecules with a higher probability of being active, streamlining the drug discovery process.

Mechanistic Investigations and Proposed Modes of Action for 1,2 Thiazole Based Compounds

Elucidation of Molecular Mechanisms of Interaction

The precise way in which 1,2-thiazole compounds exert their biological effects can be understood by examining their interactions at a molecular level. This includes identifying their binding sites on target proteins, characterizing the energetics of these interactions, and understanding the dynamic conformational changes that occur upon binding.

While a crystal structure of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate in complex with a biological target is not available, molecular docking studies on other thiazole (B1198619) derivatives have provided valuable insights into their potential binding modes. For instance, docking studies of 2-amino thiazole derivatives with enzymes such as carbonic anhydrase and cholinesterase have predicted key interactions within the active sites. These studies suggest that the thiazole ring can act as a scaffold, positioning functional groups to interact with specific amino acid residues. The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and other polar interactions.

In silico studies on various benzothiazole (B30560) derivatives have also been conducted to understand their binding patterns with bacterial proteins. For example, molecular docking of benzothiazole derivatives against proteins from Klebsiella aerogenes and Staphylococcus aureus predicted hydrogen bonding between the amide and amino groups of the ligands and residues like ASP-329 in the protein's active site. mdpi.com Such computational approaches are instrumental in predicting the binding orientation and affinity of novel inhibitors and guiding further experimental studies.

Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. For various thiazole derivatives, enzyme inhibition assays have been performed to determine key kinetic parameters. For example, a study on 2-amino thiazole derivatives as inhibitors of metabolic enzymes revealed their inhibitory constants (Kᵢ). nih.gov

CompoundTarget EnzymeInhibition Constant (Kᵢ) in µM
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041

Thermodynamic investigations, often conducted using techniques like isothermal titration calorimetry (ITC), provide a deeper understanding of the forces driving ligand-protein binding. Such studies dissect the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components. For thiazole- and benzothiazole-based organoselenium compounds acting as tyrosinase inhibitors, ITC has been used to confirm strong binding to the enzyme. acs.org A comprehensive understanding of these thermodynamic parameters is essential for rational drug design, as it clarifies whether binding is driven by favorable bond formations (enthalpy) or by an increase in disorder of the system, such as the release of water molecules from the binding site (entropy).

The binding of a ligand to a protein is often a dynamic process that can involve conformational changes in both the ligand and the protein. Conformational studies on thiazole-containing amino acid residues have shown that these structural units tend to adopt a semi-extended β2 conformation, which is stabilized by intramolecular hydrogen bonds. nih.gov The formation of a thiazole ring within a peptide backbone can reduce the conformational flexibility of the molecule. researchgate.net This pre-organization can be entropically favorable for binding to a protein target.

Molecular dynamics simulations of azo-thiazole derivatives have been used to assess the stability and interactions of ligand-protein complexes. nih.gov Such simulations can reveal correlated motions and conformational changes that occur upon ligand binding, providing insights into the dynamic nature of the interaction. The flexibility of the ligand and the protein's binding pocket allows for an "induced fit" where the binding partners adapt their conformations to optimize their interaction.

Proposed Biological Pathways Affected by 1,2-Thiazole Derivatives

Based on their interactions with various biomolecules, 1,2-thiazole derivatives have been shown to affect several key biological pathways, primarily through the inhibition of essential enzymes and the disruption of cellular proliferation.

Several studies have demonstrated the potential of thiazole derivatives to inhibit various metabolic enzymes. As indicated in the table above, 2-amino thiazole derivatives have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and cholinesterases (AChE and BChE). nih.gov Carbonic anhydrases are crucial for processes such as pH regulation and CO₂ transport, while cholinesterases are key enzymes in neurotransmission. Inhibition of these enzymes can have significant physiological effects.

Furthermore, some thiazole derivatives have been investigated as inhibitors of protein kinases, which are central to cellular signaling pathways. rsc.org For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of protein kinase CK2. nih.gov Given that protein kinases play a critical role in cell growth, differentiation, and metabolism, their inhibition represents a major avenue for therapeutic intervention, particularly in cancer.

The antiproliferative activity of thiazole derivatives has been a major focus of research. Studies have shown that some of these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. For example, certain novel synthesized thiazole derivatives have been shown to cause cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. mdpi.com This is accompanied by an increase in the population of cells in the pre-G1 phase, which is indicative of apoptosis.

The mechanism of apoptosis induction by thiazole derivatives can involve the modulation of key regulatory proteins. For instance, some chalcone-based thiazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins such as Bcl-2. researchgate.netnih.gov The disruption of these fundamental cellular processes makes 1,2-thiazole-based compounds a promising scaffold for the development of new anticancer agents.

Signaling Pathway Modulation Leading to Cellular Responses

While direct mechanistic studies on this compound are not extensively available in the current body of scientific literature, the broader class of 1,2-thiazole and particularly 2-aminothiazole (B372263) derivatives has been the subject of numerous investigations. These studies provide insights into the potential signaling pathways that compounds with this core structure may modulate, leading to a range of cellular responses. The reactivity of the thiazole ring, stemming from an acidic proton at the C-2 position, makes it a versatile scaffold for developing compounds with diverse therapeutic potentials. nih.gov Molecules incorporating a thiazole ring can interact with biological systems in various ways, including the activation or inhibition of biochemical pathways and enzymes, or by blocking or stimulating receptors. nih.gov

Research into various aminothiazole derivatives has revealed their capacity to interfere with several key signaling pathways implicated in pathological conditions, most notably in cancer. Thiazole-containing compounds have been identified as potential inhibitors of various biological targets involved in cancer progression. nih.govnih.gov These targets include protein kinases, which are crucial regulators of cell proliferation, survival, and immune responses. nih.gov

For instance, certain 2-aminothiazole derivatives have been identified as allosteric modulators of protein kinase CK2, a kinase involved in pro-oncogenic pathways such as NF-κB, Wnt, and Akt signaling. nih.gov By binding to an allosteric pocket, these compounds can induce a distinct modulation of signal transduction pathways compared to traditional ATP-competitive inhibitors. nih.gov This highlights the potential for thiazole derivatives to achieve therapeutic effects through novel modes of action. nih.gov

Furthermore, the Wnt signaling pathway, which is critical in cell fate determination and proliferation, has been a target for aminothiazole inhibitors. One such compound, 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide (B608402) (KY-05009), has been shown to be a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), which in turn attenuates β-catenin/TCF4-mediated transcription. nih.gov

The table below summarizes findings on the modulation of signaling pathways by various 1,2-thiazole-based compounds, offering a potential framework for understanding the mechanistic actions of related molecules like this compound.

Table 1: Modulation of Signaling Pathways by 1,2-Thiazole Derivatives

Compound Class/DerivativeTarget/PathwayCellular Response
2-Aminothiazole DerivativesProtein Kinase CK2 (allosteric modulation)Modulation of pro-oncogenic pathways (NF-κB, Wnt, Akt) nih.gov
5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide (KY-05009)Traf2- and Nck-interacting kinase (TNIK) in Wnt signaling pathwayAttenuation of β-catenin/TCF4-mediated transcription nih.gov
Substituted diaryl-1,3-thiazole analoguesTubulin polymerizationModerate anti-proliferative action nih.gov
Thiazole-based compoundsTyrosine kinases (e.g., dasatinib, dabrafenib)Inhibition of tumor proliferation and survival nih.gov
N-Acyl-2-aminothiazolesCyclin-dependent kinase 2 (CDK2)/cyclin EAntitumor activity nih.gov

It is important to reiterate that these findings are for related thiazole derivatives and not specifically for this compound. The diverse biological activities of the thiazole scaffold suggest that its derivatives can be tailored to interact with a wide array of cellular targets. fabad.org.tr Future research is necessary to elucidate the specific signaling pathways modulated by this compound and the resultant cellular responses.

Computational Chemistry and Theoretical Studies on Methyl 5 Amino 3 Methyl 1,2 Thiazole 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a detailed description of the electronic environment of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate.

Electronic Structure Analysis

The analysis of the electronic structure reveals the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. Methods like DFT with a suitable basis set, such as B3LYP/6-311G(d,p), are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.net The optimized structure provides information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

For thiazole (B1198619) derivatives, the heterocyclic ring, along with its substituents, dictates the electronic landscape. uomphysics.net The amino group at position 5 and the methyl group at position 3 are expected to influence the electron density of the thiazole ring through resonance and inductive effects, respectively. The carboxylate group at position 4 acts as an electron-withdrawing group, further shaping the electronic distribution.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. uomphysics.net A smaller energy gap suggests higher reactivity.

The localization of HOMO and LUMO on different parts of the this compound molecule indicates the most probable sites for electrophilic and nucleophilic attacks, respectively. nih.gov For many thiazole derivatives, the HOMO is often distributed over the thiazole ring and the amino substituent, while the LUMO is frequently localized on the electron-withdrawing carboxylate group. uomphysics.netnih.gov Global reactivity descriptors such as electronegativity, hardness, and softness can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.85
Energy Gap (ΔE)4.40

Note: These values are illustrative and based on typical ranges observed for similar heterocyclic compounds.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group, making these sites potential hydrogen bond acceptors. nih.gov Conversely, the hydrogen atoms of the amino group would exhibit positive potential, indicating their role as potential hydrogen bond donors.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, such as a protein. These methods are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Ligand-Protein Docking for Target Prediction

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By docking this compound against a library of known protein structures, potential biological targets can be identified. The docking process involves generating a multitude of possible binding poses and scoring them based on their binding affinity, which is typically expressed in kcal/mol. asianpubs.org

The binding affinity is influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For thiazole derivatives, the amino group and the carboxylate group are often involved in forming hydrogen bonds with amino acid residues in the active site of a protein. asianpubs.org The methyl group and the thiazole ring can participate in hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity-7.5 kcal/mol
Interacting ResiduesASN258, LYS106
Interaction TypesHydrogen Bond, Hydrophobic

Note: These results are hypothetical and serve to illustrate the type of data obtained from docking studies.

Molecular Dynamics Simulations to Investigate Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the docked pose and to understand the conformational changes that may occur upon binding. mdpi.com

By simulating the movement of atoms in the ligand-protein complex in a solvated environment, MD simulations can provide insights into the strength and persistence of the interactions observed in docking. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the analysis of hydrogen bonds and other interactions throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, these computational techniques are instrumental in understanding the structural requirements for therapeutic efficacy and in guiding the synthesis of more potent analogues.

Both 2D and 3D-QSAR methodologies have been successfully applied to various series of thiazole derivatives to elucidate their structure-activity relationships. tandfonline.comnih.gov

2D-QSAR models often utilize topological, electronic, and physicochemical descriptors calculated from the two-dimensional structure of the molecules. For aminothiazole derivatives, studies have employed genetic algorithms combined with multiple linear regression (MLR) to select the most significant molecular descriptors that influence biological activity. nih.gov Such models have demonstrated robust predictive power, with high squared correlation coefficients for the training sets. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. These techniques require the structural alignment of the series of molecules and calculate steric, electrostatic, and other physicochemical fields around them.

CoMFA calculates steric and electrostatic fields. The resulting model generates 3D contour maps indicating regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish activity.

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. This provides a more comprehensive understanding of the ligand-receptor interactions.

For various aminothiazole derivatives, both CoMFA and CoMSIA have produced statistically significant models. nih.gov These models are validated internally using cross-validation (yielding a q² value) and externally with a test set of compounds (yielding a predictive r²pred value). A high q² (typically > 0.5) and r²pred (typically > 0.6) indicate a robust and predictive model. nih.gov

Representative Statistical Parameters for 3D-QSAR Models of Thiazole Derivatives
Modelq² (Cross-Validated r²)r² (Non-Cross-Validated r²)r²_pred (External Test Set)Field Contributions
CoMFA0.6950.9770.788Steric, Electrostatic
CoMSIA0.6980.9600.798Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor

Note: Data are representative values based on studies of aminothiazole derivatives and illustrate the statistical robustness of the models. nih.gov

A primary application of CoMFA and CoMSIA is the rational design of novel compounds with potentially enhanced biological activity. The 3D contour maps generated by these analyses serve as a visual guide for medicinal chemists. nih.gov

For instance, a CoMSIA map might reveal:

Green contours indicating regions where bulky, sterically favorable groups would increase activity.

Yellow contours showing areas where steric bulk is detrimental.

Blue contours highlighting regions where electropositive groups are favored.

Red contours indicating where electronegative groups would be beneficial.

Orange/White contours suggesting where hydrophobic or hydrophilic groups, respectively, would improve binding.

By interpreting these maps for a series of compounds based on the this compound scaffold, researchers can strategically place or modify substituents on the thiazole ring or its associated functional groups. The models suggest that modifications to attached aryl rings, considering electrostatic, hydrophobic, and hydrogen bond properties, could significantly influence inhibitory activity. nih.gov This predictive power accelerates the drug design process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Spectroscopic Property Prediction and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties and exploring the conformational flexibility of molecules like this compound. These theoretical calculations provide insights that complement and help interpret experimental data.

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the vibrational and electronic properties of molecules. researchgate.netscirp.org

Vibrational Spectra (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of absorption bands in the infrared (IR) and Raman spectra. By analyzing the vibrational modes associated with each calculated frequency, a complete and reliable assignment of the experimental spectrum can be made. For a closely related compound, ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, DFT calculations have been used to determine its molecular structure and IR spectra data. researchgate.net Key vibrational modes for the target compound would include N-H stretching of the amino group, C=O stretching of the ester, C=N and C=C stretching within the thiazole ring, and various bending and deformation modes.

Representative Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂ (Amino)Symmetric/Asymmetric Stretching~3350 - 3500
-CH₃ (Methyl)Symmetric/Asymmetric Stretching~2900 - 3000
-C=O (Ester Carbonyl)Stretching~1700 - 1725
Thiazole RingC=N / C=C Stretching~1500 - 1650
-NH₂ (Amino)Scissoring/Bending~1600 - 1640

Note: These are typical frequency ranges predicted by DFT calculations for similar organic molecules and serve as an illustrative guide. researchgate.netmdpi.com

Electronic Spectra (UV-Vis): The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the electronic transitions. scirp.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the electronic excitation energy and can be used to predict the λ_max in the UV-Vis spectrum. These calculations help understand intramolecular charge transfer possibilities, which are crucial for the molecule's electronic properties. scirp.org

Molecules with rotatable single bonds, such as the ester group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

This is typically done by systematically rotating key dihedral angles (e.g., the angle defining the orientation of the carboxylic group relative to the thiazole ring) and calculating the potential energy at each step. This process maps out the potential energy surface, and the points with the lowest energy correspond to stable conformers. dergipark.org.tr For thiazole-carboxylic acid derivatives, studies have identified several stable conformers based on the orientation of the carboxylic group. dergipark.org.tr

Furthermore, the presence of both hydrogen-bond donor (-NH₂) and acceptor (ring nitrogen, ester carbonyl oxygen) sites within the molecule creates the potential for intramolecular hydrogen bonding. Such interactions can significantly stabilize specific conformations. Studies on related thiazole-amino acid structures have shown that they tend to adopt unique conformations stabilized by N-H···N(Thiazole) intramolecular hydrogen bonds. nih.govnih.gov Energy minimization calculations account for these forces to determine the global minimum energy structure, which represents the most populated conformation of the molecule in the gas phase.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to fully address the detailed applications outlined in the request.

Consequently, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this specific compound is not possible at this time without resorting to speculation from related compounds, which would be scientifically inappropriate. Further research and publication on this specific chemical are needed to elaborate on its precise role in the areas of interest.

Applications of Methyl 5 Amino 3 Methyl 1,2 Thiazole 4 Carboxylate As a Synthetic Intermediate

Role in Process Chemistry and Scale-Up Research

Development of Efficient Industrial Syntheses

The industrial production of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate requires synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign. While specific industrial processes for this exact compound are proprietary and not extensively detailed in public literature, efficient syntheses can be extrapolated from established methods for analogous 5-aminoisothiazole derivatives.

A common and adaptable strategy for the synthesis of the 5-aminoisothiazole core involves the cyclization of a β-iminothioamide. For the target compound, this would likely start from readily available materials. One potential pathway involves the reaction of (Z)-methyl 2-cyano-3-aminobut-2-enoate with a sulfurating agent, followed by oxidative cyclization.

Key considerations in developing an efficient industrial synthesis include:

Starting Material Cost and Availability: The selection of inexpensive and readily available starting materials is crucial for economic viability.

Reaction Conditions: Optimization of temperature, pressure, and reaction time is necessary to maximize yield and minimize side reactions. The use of milder reaction conditions is preferred for safety and energy efficiency.

Catalyst Selection: Identifying a highly efficient and recyclable catalyst can significantly improve the process economics.

Solvent Choice: The use of green solvents and minimizing solvent waste are important environmental considerations.

Downstream Processing: Simple and efficient purification methods, such as crystallization, are desirable to obtain the final product with high purity.

Below is a hypothetical, yet plausible, multi-step synthesis that could be optimized for industrial scale, based on known isothiazole (B42339) synthesis methodologies.

Table 1: Hypothetical Industrial Synthesis Route

Step Reaction Reagents and Conditions Key Optimization Parameters
1 Formation of β-ketonitrile Acetoacetonitrile, Methylating agent (e.g., Dimethyl sulfate) Control of methylation regioselectivity, reaction temperature.
2 Formation of enamino ester Product from Step 1, Ammonia Efficient removal of water, catalyst for enamine formation.
3 Thionation and Cyclization Product from Step 2, Sulfurating agent (e.g., Lawesson's reagent, P4S10), Oxidizing agent (e.g., I2, H2O2) Stoichiometry of reagents, control of exotherm, choice of oxidizing agent.

This table outlines a conceptual process. In practice, significant process development and optimization would be required to translate this into a robust industrial synthesis.

Impurity Profiling and Control in Large-Scale Production

In any large-scale chemical manufacturing process, the identification and control of impurities are critical to ensure the quality and consistency of the final product. For this compound, impurities can arise from starting materials, side reactions, or degradation of the product.

Potential Impurities:

Based on general principles of isothiazole synthesis, potential impurities could include:

Isomeric Impurities: Formation of the regioisomeric Methyl 3-amino-5-methyl-1,2-thiazole-4-carboxylate is a possibility depending on the synthetic route.

Unreacted Starting Materials: Residual starting materials from the final steps of the synthesis.

By-products from Side Reactions: For example, over-oxidation or incomplete cyclization can lead to various by-products. A patent for the synthesis of a related compound, 5-amino-4-chloro-3-methylisothiazole, identified ammonium (B1175870) chloride as a potential impurity. google.com

Degradation Products: The isothiazole ring can be susceptible to cleavage under harsh conditions (e.g., strong acid or base, high temperatures).

Impurity Control Strategy:

A robust impurity control strategy involves a multi-faceted approach:

Control of Starting Materials: Strict specifications for the purity of starting materials are necessary to prevent the introduction of impurities at the beginning of the process.

Process Optimization: Careful control of reaction parameters (temperature, stoichiometry, reaction time) can minimize the formation of side products.

In-process Controls: Monitoring the reaction progress and impurity levels at critical stages allows for adjustments to be made in real-time.

Purification: The final product must be purified to remove any remaining impurities. Crystallization is often a highly effective method for achieving high purity on a large scale.

Analytical Methods: Sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the detection and quantification of impurities. selectscience.netpensoft.netscirp.org

Table 2: Common Analytical Techniques for Impurity Profiling

Analytical Technique Purpose Detectable Impurities
High-Performance Liquid Chromatography (HPLC) Quantification of known and unknown impurities. Non-volatile organic impurities, isomers, degradation products. pensoft.net
Gas Chromatography (GC) Analysis of volatile impurities. Residual solvents, volatile starting materials.
Mass Spectrometry (MS) Identification of unknown impurities. Provides molecular weight and structural information.

By implementing a comprehensive understanding of the synthetic process and a rigorous analytical program, the level of impurities in the final product can be effectively controlled, ensuring the high quality required for its use as a synthetic intermediate.

Emerging Research Directions and Future Perspectives for Methyl 5 Amino 3 Methyl 1,2 Thiazole 4 Carboxylate

Development of New Synthetic Methodologies

The synthesis of isothiazole (B42339) derivatives has been a subject of extensive study, yet the pursuit of more efficient, selective, and environmentally responsible methods continues. researchgate.netmedwinpublishers.com Future developments for the synthesis of Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate are expected to focus on catalytic strategies and green chemistry principles to overcome the limitations of classical synthetic protocols, which often involve hazardous reagents and generate significant waste. nih.gov

Modern organic synthesis increasingly relies on catalytic processes to achieve high yields and selectivities while minimizing waste. The construction of the isothiazole ring involves the precise formation of C-S and C-N bonds, which can be effectively mediated by transition metal catalysts.

Metal-Catalyzed Cross-Coupling: Research into the synthesis of related thiazole (B1198619) and benzothiazole (B30560) structures has demonstrated the efficacy of palladium and copper catalysts in facilitating C-H functionalization and intramolecular C-S bond formation. nih.gov Future methodologies could adapt these systems for the construction of the 1,2-thiazole core of the target molecule, potentially offering a direct and atom-economical route from simpler precursors. Rhodium-catalyzed cycloadditions have also been shown to be effective for creating other nitrogen-containing heterocycles and could be explored. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity under mild conditions. Lipases, for instance, have been successfully employed in the ultrasound-assisted synthesis of 2,4-disubstituted thiazoles, demonstrating their potential as effective and environmentally friendly catalysts. rsc.orgnih.gov Exploring enzymatic routes for the synthesis of this compound could lead to highly stereoselective processes, which is particularly valuable in pharmaceutical applications.

Table 1: Potential Catalytic Approaches for Synthesis

Catalyst TypePotential MethodKey Advantages
Transition Metals (Pd, Cu) C-H Functionalization / Intramolecular C-S CyclizationHigh efficiency, atom economy, potential for regioselectivity. nih.gov
Enzymes (e.g., Lipase) Biocatalytic CondensationHigh selectivity, mild reaction conditions, environmentally benign. rsc.org
Nanocatalysts Magnetically Recoverable Multifunctional CatalysisEase of separation, catalyst reusability, high efficiency. rsc.org

Adherence to the principles of green chemistry is becoming a prerequisite for the development of modern synthetic methodologies. chemijournal.com This involves a holistic approach to chemical synthesis that minimizes environmental impact from start to finish. nih.govbohrium.combenthamdirect.com

Green Solvents and Conditions: A significant trend is the replacement of volatile and toxic organic solvents with greener alternatives. Water is an ideal solvent for many reactions, and its use in conjunction with catalysts like Cu@KF/Clinoptilolite nanoparticles has been shown to be effective for producing iminothiazole derivatives. nih.gov The use of aqueous extracts from waste plant materials, such as neem leaves, has also been reported as a medium and catalyst for thiazole synthesis, representing a highly sustainable approach. tandfonline.com

Energy-Efficient Methods: Non-traditional activation methods such as microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times. nih.govnih.gov Ultrasound-assisted, lipase-catalyzed synthesis of thiazoles highlights the synergy between green catalysts and energy-efficient techniques. rsc.orgnih.gov These methods reduce energy consumption and can minimize the formation of byproducts.

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches

FeatureConventional SynthesisSustainable Synthesis
Solvents Volatile Organic Compounds (VOCs)Water, Ionic Liquids, Plant Extracts nih.govtandfonline.com
Catalysts Stoichiometric, often hazardous reagentsRecyclable nanocatalysts, Biocatalysts (enzymes) rsc.orgrsc.org
Energy Input Prolonged heating (reflux)Microwave, Ultrasound Irradiation nih.govrsc.org
Waste Profile Higher waste generationMinimized waste, higher atom economy chemijournal.com

Integration with Advanced Screening and Characterization Technologies

The discovery and development of new applications for molecules like this compound can be greatly accelerated by leveraging advanced technologies in chemical screening and structural analysis.

High-Throughput and Computational Screening: High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets. nuvisan.comnih.gov Including the target compound in diverse HTS libraries can quickly identify potential "hits" for various diseases. nih.gov Before synthesis and biological testing, computational methods play a crucial role. Virtual screening and molecular docking can predict whether a molecule is likely to bind to a specific protein target, helping to prioritize which derivatives to synthesize. researchgate.netijper.org Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can flag potential liabilities early in the drug discovery process. researchgate.netnih.gov

Advanced Structural Characterization: While standard techniques like 1H and 13C NMR are routine, the unambiguous characterization of complex heterocyclic structures and their reaction products often requires more advanced methods. mdpi.comijmr.net.in Two-dimensional (2D) NMR techniques (such as COSY, HSQC, and HMBC) are invaluable for determining connectivity and definitively assigning the structure, which is critical for establishing clear structure-activity relationships (SAR). semanticscholar.org These advanced analytical tools are essential for validating synthetic pathways and ensuring the identity and purity of compounds undergoing biological evaluation. researchgate.net

Fragment-Based Drug Discovery: Fragment-based drug discovery (FBDD) is an approach where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. nih.gov The thiazole scaffold is an excellent candidate for inclusion in fragment libraries. Identifying a fragment hit allows for the rational, structure-guided growth of the fragment into a more potent lead compound. Evaluating this compound or its core scaffold within an FBDD campaign could provide starting points for developing highly optimized inhibitors against new therapeutic targets. nih.gov

High-Throughput Screening (HTS) of Derivatives

High-Throughput Screening (HTS) offers a powerful platform for the rapid evaluation of large chemical libraries to identify compounds with desired biological activity. For derivatives of this compound, HTS is a promising strategy for discovering novel hits against a wide array of biological targets. The amenability of the 2-aminothiazole (B372263) core structure to parallel and combinatorial synthesis allows for the generation of extensive and diverse chemical libraries. nih.gov These libraries can be designed based on known kinase inhibitor scaffolds or other privileged structures to increase the probability of identifying potent and selective modulators of protein function. nih.gov

HTS campaigns can employ various assay formats, including biochemical, biophysical, and cell-based assays, to screen for specific activities. enamine.net For instance, libraries of thiazole derivatives have been screened for activity against protein kinases, which are critical targets in oncology. nih.govnih.govrsc.orgnih.gov A typical HTS workflow involves the automated screening of thousands of compounds in 96-well or 384-well plate formats, followed by hit confirmation and validation to eliminate false positives. uwm.edu The data generated from such screens can rapidly build structure-activity relationships (SAR) and identify promising scaffolds for further optimization.

Table 1: Illustrative HTS Data for a Hypothetical Thiazole Derivative Library against a Target Kinase

Compound ID Derivative Class Concentration (µM) % Inhibition Hit Confirmation
TZD-001 Phenylacetamide 10 85.2 Confirmed
TZD-002 Benzamide 10 12.5 Not Confirmed
TZD-003 Pyridine (B92270) Carboxamide 10 91.0 Confirmed
TZD-004 Phenylacetamide 10 78.9 Confirmed

Biophysical Techniques for Molecular Interaction Analysis

A deep understanding of the molecular interactions between a ligand and its biological target is crucial for rational drug design. Several biophysical techniques are being applied to characterize the binding of thiazole derivatives to their targets, providing detailed insights into the thermodynamics and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC) is used to directly measure the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.govnih.gov For example, ITC has been employed to confirm the strong binding of benzothiazole-based selone inhibitors to the enzyme tyrosinase, revealing a binding affinity (Ka) of 3.9 × 106 M–1. acs.orgacs.org Such data provides a complete thermodynamic profile of the interaction, which is invaluable for understanding the driving forces behind binding and for guiding lead optimization.

Patch-clamp analysis is another powerful technique, particularly for compounds targeting ion channels. Thiazole-carboxamide derivatives have been evaluated for their modulatory activity on α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs). mdpi.com This electrophysiological method allows researchers to measure the ion flow through channels and assess how compounds affect their gating properties, including the kinetics of inhibition, desensitization, and deactivation. mdpi.com

Other techniques such as fluorescence quenching and Surface Plasmon Resonance (SPR) are also employed to study binding kinetics and affinity, further elucidating the molecular recognition processes between thiazole compounds and their protein targets. enamine.netacs.orgacs.org

Theoretical Chemistry and Machine Learning Applications

The integration of computational methods into the drug discovery pipeline has revolutionized the process of designing and optimizing new drug candidates. For 1,2-thiazole analogs, these in silico approaches offer a means to rapidly explore chemical space, predict biological activity, and refine molecular designs before undertaking costly and time-consuming synthesis.

AI-Driven Design of Novel 1,2-Thiazole Analogs

In Silico Prediction of Reactivity and Biological Activity

A variety of computational tools are used to predict the properties of thiazole derivatives, guiding their design and prioritization for synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established method for correlating the chemical structure of a compound with its biological activity. tandfonline.com QSAR studies have been successfully performed on aminothiazole derivatives to identify key molecular descriptors that influence their inhibitory activity against targets like Aurora A kinase and Hec1/Nek2. nih.govtandfonline.comnih.gov These models not only predict the activity of new compounds but also provide insights into the structural features essential for potency. nih.gov

Table 2: Example of Statistical Parameters from a 3D-QSAR Model for Aminothiazole Derivatives

Model q² (Cross-validated r²) r² (Non-cross-validated r²) r²_pred (Predictive r²)
CoMFA 0.695 0.977 0.788
CoMSIA 0.698 0.960 0.798

Data derived from a study on Aurora A kinase inhibitors. nih.gov

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to its target protein. jpionline.orgnih.gov This method has been extensively applied to thiazole derivatives to understand their interactions with the active sites of various enzymes, including kinases like VEGFR-2 and tubulin. nih.govresearchgate.netmdpi.comnih.govacs.org The docking scores and predicted binding interactions help rationalize observed biological activities and guide the design of new analogs with improved binding affinity. nih.gov Furthermore, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complexes over time. tandfonline.comnih.gov

Potential for Derivatization into Probe Molecules for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The versatile chemistry of the this compound scaffold makes it an attractive starting point for the synthesis of probe molecules. By introducing specific functionalities, derivatives can be created for use in cellular imaging, target identification, and mechanistic studies.

Thiazole-containing dyes, such as Thiazole Orange (TO), are well-known for their fluorescent properties, particularly their 'turn-on' response upon binding to nucleic acids or other biomolecules. nih.govmdpi.com This principle can be applied to the 1,2-thiazole scaffold. By conjugating a fluorophore to the core structure, fluorescent probes can be developed. These probes could be designed to report on specific biochemical events or to visualize the localization of a target protein within living cells. researchgate.net For example, benzothiazole derivatives have been successfully synthesized into fluorescent probes for detecting reactive oxygen species like hydrogen peroxide (H₂O₂) in living cells. stemmpress.commdpi.com

Furthermore, the scaffold can be derivatized with photoreactive groups or affinity tags, such as biotin. These "activity-based probes" can be used to covalently label their protein target upon activation, enabling subsequent isolation and identification via mass spectrometry. This approach is invaluable for target deconvolution and for confirming the direct engagement of a compound with its intended target in a complex biological system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions of thioamides or condensation of α-haloketones with thioureas. For this compound, a stepwise approach is recommended:

  • Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis using methyl 3-aminocrotonate and thiourea derivatives under acidic conditions.
  • Step 2 : Introduce the carboxylate group via esterification or direct substitution.
  • Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor intermediates via TLC and confirm purity via recrystallization in ethanol .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
  • NMR : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at δ ~2.5 ppm, aromatic protons in the thiazole ring).
  • X-ray Crystallography : Resolve molecular geometry and confirm planarity of the thiazole ring using SHELX programs for refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution at the 3-methyl or 5-amino positions) influence the compound’s biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies can be guided by:

  • Comparative Analysis : Replace the methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on binding affinity.
  • Functional Group Interconversion : Substitute the 5-amino group with nitro or hydroxyl groups to modulate electronic properties.
  • Biological Assays : Test derivatives against target enzymes (e.g., antimicrobial assays using E. coli or S. aureus) to correlate structural changes with activity. Reference analogs like Ethyl 4-methylimidazo-triazole carboxylate (see comparison table in ).

Q. What computational strategies are recommended to predict the electronic properties and stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to study charge delocalization (e.g., electron density on the thiazole ring).
  • NBO Analysis : Quantify hyperconjugative interactions (e.g., lone pair donation from the amino group to the thiazole ring).
  • MD Simulations : Assess thermal stability in aqueous media using GROMACS. Compare results with experimental thermal gravimetric analysis (TGA) data .

Q. How can crystallographic data resolve contradictions between experimental and theoretical bond lengths/angles?

  • Methodological Answer :

  • High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement Software : Use SHELXL for least-squares refinement of positional and anisotropic displacement parameters.
  • Validation Tools : Cross-check with PLATON or Mercury to identify outliers (e.g., deviations >3σ in bond angles). For example, discrepancies in oxadiazole ring planarity (reported in ) can be resolved by refining torsional parameters.

Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O or N–H···S interactions) using Etter’s formalism.
  • Crystal Engineering : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to stabilize specific polymorphs.
  • Synthons : Identify recurring motifs (e.g., R₂²(8) rings) using software like CrystalExplorer .

Q. How can salt formation enhance the solubility and bioavailability of this compound?

  • Methodological Answer :

  • Counterion Selection : React with sodium/potassium hydroxide to form water-soluble salts. For metal complexes, use Zn(II) or Cu(II) sulfates to improve stability.
  • Characterization : Confirm salt formation via conductivity measurements and XRD. Compare dissolution rates in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.